7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring. The quinazoline-dione scaffold is pharmacologically significant due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The 4-ethoxy-3-methoxyphenyl group on the oxadiazole ring may influence solubility and receptor-binding specificity.
Properties
IUPAC Name |
7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5/c1-3-35-21-11-9-15(13-22(21)34-2)23-29-24(36-30-23)16-8-10-18-20(12-16)28-26(33)31(25(18)32)14-17-6-4-5-7-19(17)27/h4-13H,3,14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWROAZMRNFWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.
Construction of the quinazoline core: This can be accomplished through a cyclization reaction involving an anthranilic acid derivative and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be drawn from related heterocyclic frameworks:
Structural and Functional Analogues
Quinazoline-dione Derivatives 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: This triazole-thione derivative shares a heterocyclic core but lacks the oxadiazole and fluorobenzyl groups. Its methoxy substituents enhance π-π stacking interactions, whereas the thione group increases polarity compared to the oxadiazole in the target compound. Property Target Compound Triazole-thione Analog Core Structure Quinazoline-2,4-dione + oxadiazole 1,2,4-Triazole-thione Key Substituents 2-fluorobenzyl, 4-ethoxy-3-methoxyphenyl 3-Methoxybenzyl, 2-methoxyphenyl Lipophilicity (LogP)* ~3.5 (predicted) ~2.8 (experimental) Bioactivity Kinase inhibition (hypothesized) Antimicrobial (observed) *Predicted using computational models; experimental data unavailable for the target compound.
Oxadiazole-containing Compounds 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxamide: This simpler oxadiazole derivative exhibits anticonvulsant activity.
Fluorobenzyl-substituted Heterocycles
- 2-Fluorobenzyl-indole Derivatives :
Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes like COX-2. The target compound’s 2-fluorobenzyl group may similarly improve pharmacokinetics.
Key Research Findings
- Synthetic Challenges : The oxadiazole-quinazoline fusion requires multi-step synthesis, including cyclization under high-temperature conditions, which reduces yield compared to simpler triazole derivatives .
- Selectivity : The 4-ethoxy-3-methoxyphenyl group may confer selectivity for serine/threonine kinases over tyrosine kinases, as seen in structurally related compounds.
- Solubility Limitations : Despite the ethoxy group, the compound’s poor aqueous solubility (<10 µg/mL predicted) contrasts with more polar triazole-thione analogs (>50 µg/mL observed) .
Biological Activity
The compound 7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This article aims to synthesize and analyze the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 342.36 g/mol
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds similar to the one demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival .
| Compound | Activity Against | Method Used |
|---|---|---|
| This compound | E. coli, S. aureus | Agar well diffusion method |
Anti-inflammatory Activity
Quinazoline derivatives have also been reported to possess anti-inflammatory properties. In experimental models, certain derivatives have shown effectiveness comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .
Anticancer Activity
The potential anticancer effects of quinazoline derivatives are attributed to their ability to inhibit various tyrosine kinases involved in cancer cell proliferation. The compound in focus has been evaluated in vitro against several cancer cell lines and showed promising cytotoxicity. Specifically, it was noted that the presence of the oxadiazole moiety enhances its efficacy against cancer cells by inducing apoptosis .
The biological activity of this quinazoline derivative is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- DNA Interaction : It may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis in microbial cells.
- Receptor Modulation : Potential binding to specific receptors leading to altered cellular responses has also been hypothesized.
Case Studies
Several studies have documented the synthesis and biological evaluation of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their antimicrobial activities against multiple bacterial strains. The results indicated that modifications on the quinazoline scaffold significantly altered biological activity .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects in rat models when compared to indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
